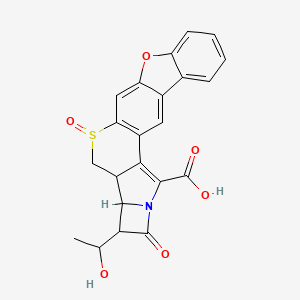
Hexacyclic 2-arylcarbapenems 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclic 2-arylcarbapenems 2 are a class of β-lactam antibiotics characterized by their hexacyclic structure, which includes a bicyclic β-lactam system fused with an additional ring. These compounds are known for their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexacyclic 2-arylcarbapenems 2 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the β-lactam ring, followed by the construction of the hexacyclic core. Common reagents used in these reactions include triethyl phosphite, diethyl phosphite, methyl lithium, and carbon tetrabromide .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexacyclic 2-arylcarbapenems 2 undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert them into more reduced forms.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Hexacyclic 2-arylcarbapenems 2 have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of more complex molecules.
Biology: These compounds are studied for their interactions with biological systems and their effects on bacterial cells.
Medicine: this compound are investigated for their potential as antibiotics to treat resistant bacterial infections.
Industry: They are used in the development of new antibacterial agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of hexacyclic 2-arylcarbapenems 2 involves the inhibition of bacterial cell wall synthesis. These compounds bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Hexacyclic 2-arylcarbapenems 2 are unique due to their hexacyclic structure and potent activity against resistant bacterial strains. Similar compounds include other β-lactam antibiotics such as:
- Imipenem-cilastatin
- Meropenem
- Ertapenem
- Doripenem
- Panipenem-betamipron
- Biapenem
These compounds share a similar mechanism of action but differ in their spectrum of activity, stability, and resistance to β-lactamases .
Properties
Molecular Formula |
C22H17NO6S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
18-(1-hydroxyethyl)-14,19-dioxo-10-oxa-14λ4-thia-20-azahexacyclo[11.9.0.03,11.04,9.016,22.017,20]docosa-1(13),2,4,6,8,11,21-heptaene-21-carboxylic acid |
InChI |
InChI=1S/C22H17NO6S/c1-9(24)17-19-13-8-30(28)16-7-15-11(10-4-2-3-5-14(10)29-15)6-12(16)18(13)20(22(26)27)23(19)21(17)25/h2-7,9,13,17,19,24H,8H2,1H3,(H,26,27) |
InChI Key |
IBSXTVRTYKPPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2C3CS(=O)C4=C(C3=C(N2C1=O)C(=O)O)C=C5C6=CC=CC=C6OC5=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


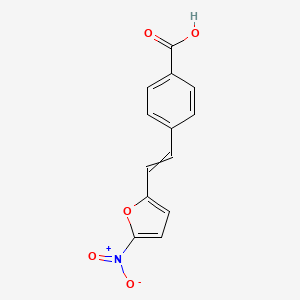
![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)



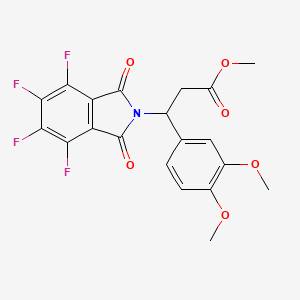
![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)


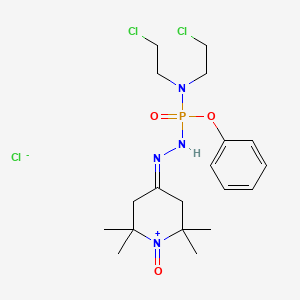
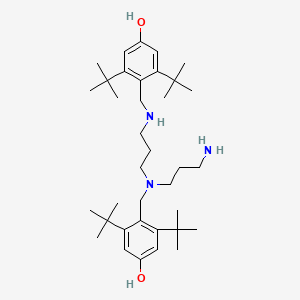
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)
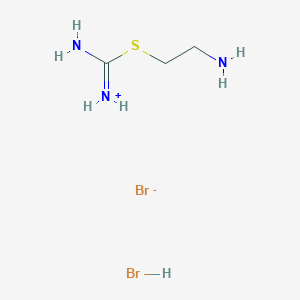
![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)
